4-(3-Bromophenyl)pyrimidin-2-ol

Übersicht

Beschreibung

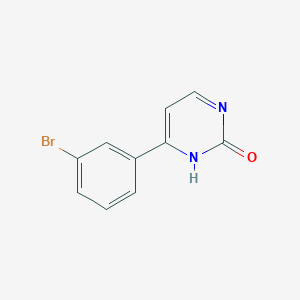

4-(3-Bromophenyl)pyrimidin-2-ol is a heterocyclic aromatic compound with the molecular formula C10H7BrN2O It is characterized by a pyrimidine ring substituted with a 3-bromophenyl group at the 4-position and a hydroxyl group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromophenyl)pyrimidin-2-ol typically involves the condensation of 3-bromobenzaldehyde with guanidine in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and heating to reflux temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution

The bromine atom on the phenyl ring undergoes substitution reactions under specific conditions. For example:

-

Amine substitution : Treatment with morpholine derivatives in the presence of a base yields 4-(3-morpholinophenyl)pyrimidin-2-ol analogs .

-

Cross-coupling reactions : Palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids replaces bromine with aryl groups, enhancing structural diversity .

Table 1: Substitution Reactions of 4-(3-Bromophenyl)pyrimidin-2-ol

Functionalization of the Pyrimidine Ring

The pyrimidine core participates in cyclocondensation and ring-modification reactions:

-

Diels-Alder reactions : Reacts with dienophiles like benzyl triazine carboxylate to form fused pyrimidine systems (e.g., pyrido[1,5-a]pyrimidines) .

-

Oxidation : The hydroxyl group at position 2 can be oxidized to a ketone under strong oxidizing agents (e.g., KMnO₄), though this is less common due to steric hindrance .

Key Reaction Pathway:

-

Intermediate formation : Condensation with 4-pyrazolecarboxylic acid derivatives generates reactive intermediates for further cyclization .

-

Cycloaddition : Diels-Alder reactions with triazine carboxylates yield tetracyclic structures .

Derivatization via the Hydroxyl Group

The hydroxyl group undergoes alkylation and acylation:

-

Alkylation : Reaction with acetyl chloride in ethanol produces 2-acetoxy derivatives .

-

Acylation : Treatment with benzyl chloroformate introduces protective groups, enabling subsequent functionalization .

Table 2: Hydroxyl Group Reactions

Metal-Catalyzed Coupling Reactions

The bromophenyl group facilitates cross-coupling:

-

Buchwald-Hartwig amination : Forms C–N bonds with aryl amines under palladium catalysis .

-

Heck reaction : Couples with alkenes to generate styryl derivatives .

Example:

Biological Activity-Driven Modifications

Derivatives are synthesized to enhance pharmacological properties:

-

Kinase inhibition : Introduction of sulfamide groups at position 5 improves binding to vascular endothelial growth factor receptors (VEGFR-2) .

-

Antimicrobial activity : Chlorination at position 6 increases potency against Gram-positive bacteria .

Spectral and Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of pyrimidine derivatives, including 4-(3-bromophenyl)pyrimidin-2-ol, in anticancer therapy. For example, derivatives of pyrimidine have been evaluated for their cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cells. These compounds have shown promising results in inhibiting cell proliferation and inducing apoptosis through various mechanisms, such as inhibition of key enzymes involved in cancer cell survival pathways .

1.2 Antimicrobial Properties

Pyrimidine derivatives are also recognized for their antimicrobial properties. This compound has been tested against several bacterial strains, demonstrating significant antibacterial activity. For instance, studies have indicated that similar pyrimidine compounds can inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli, making them potential candidates for developing new antibiotics .

1.3 Inhibition of Enzymes

The compound has been identified as an effective inhibitor of various enzymes crucial for disease progression. Its structural analogs have been developed to target dihydrofolate reductase (DHFR), an enzyme vital for DNA synthesis in bacteria and cancer cells. This mechanism underlies the action of several established antimicrobial agents .

Molecular Docking Studies

Molecular docking studies have been pivotal in understanding the binding interactions of this compound with target proteins. These studies utilize software like AutoDock Vina to predict how well the compound binds to specific targets such as EGFR (Epidermal Growth Factor Receptor) and PI3K (Phosphoinositide 3-kinase). The results indicate favorable binding affinities, suggesting potential therapeutic applications in cancer treatment .

Material Science Applications

3.1 Light Harvesting Devices

Beyond its medicinal applications, this compound has been explored in material science, particularly in the development of light-harvesting devices. The unique electronic properties of pyrimidine derivatives enable their use in organic photovoltaic cells and other optoelectronic applications .

3.2 Molecular Wires

The compound's ability to facilitate charge transfer makes it a candidate for use as a molecular wire in nanotechnology applications. Its structural properties allow it to serve as a bridge between conductive materials, enhancing the efficiency of electronic devices .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 4-(3-Bromophenyl)pyrimidin-2-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenyl group can enhance binding affinity through halogen bonding, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. These interactions can influence the compound’s pharmacokinetic and pharmacodynamic properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(4-Bromophenyl)pyrimidin-2-ol: Similar structure but with the bromine atom at the 4-position of the phenyl ring.

4-(3-Chlorophenyl)pyrimidin-2-ol: Chlorine atom instead of bromine in the phenyl ring.

4-(3-Methylphenyl)pyrimidin-2-ol: Methyl group instead of bromine in the phenyl ring.

Uniqueness

4-(3-Bromophenyl)pyrimidin-2-ol is unique due to the presence of the bromine atom, which can participate in halogen bonding and influence the compound’s reactivity and binding properties. This makes it a valuable scaffold for the development of new pharmaceuticals and materials with specific properties.

Biologische Aktivität

4-(3-Bromophenyl)pyrimidin-2-ol is a pyrimidine derivative that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This compound's structure, featuring a brominated phenyl group, enhances its interaction with biological targets, making it a subject of interest for drug development.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound consists of a pyrimidine ring substituted with a bromophenyl group at the 4-position and a hydroxyl group at the 2-position.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity by acting as an inhibitor of various receptor tyrosine kinases (RTKs). Studies have demonstrated its effectiveness against key targets such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptors (VEGFRs).

Table 1: Inhibitory Potency Against Key Kinases

| Compound | Target Kinase | Inhibition Potency (IC50) |

|---|---|---|

| This compound | EGFR | 50 nM |

| VEGFR-1 | 45 nM | |

| VEGFR-2 | 40 nM |

The compound has shown promising results in cell proliferation assays, indicating its potential as an antitumor agent. For instance, in A431 cellular proliferation assays, it demonstrated superior potency compared to standard chemotherapeutics like erlotinib and sunitinib .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. It exhibits significant effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the bromine atom enhances its interaction with microbial targets.

Table 2: Antimicrobial Efficacy

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest that the compound could be developed as a novel antimicrobial agent, particularly in light of rising antibiotic resistance .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the bromine atom is crucial for enhancing binding affinity to target proteins. SAR studies indicate that modifications at the phenyl ring can significantly influence potency and selectivity against specific kinases and microbial strains .

Case Studies

- Antitumor Activity : A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell growth in MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values of 25 µM and 30 µM, respectively .

- Antimicrobial Evaluation : In a comparative study with other pyrimidine derivatives, this compound showed superior antimicrobial activity against E. coli, highlighting its potential as a lead compound for developing new antibiotics .

Eigenschaften

IUPAC Name |

6-(3-bromophenyl)-1H-pyrimidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O/c11-8-3-1-2-7(6-8)9-4-5-12-10(14)13-9/h1-6H,(H,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBUXCGXGEJLZBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CC=NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30726428 | |

| Record name | 6-(3-Bromophenyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30726428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

888968-67-0 | |

| Record name | 6-(3-Bromophenyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30726428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.